molecular formula C21H22N4OS B2386246 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 1904333-45-4

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone

Cat. No.: B2386246
CAS No.: 1904333-45-4
M. Wt: 378.49
InChI Key: RDIPCQRMBMVGHZ-UHFFFAOYSA-N
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Description

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone is a synthetic compound with unique structural and chemical properties It contains a methanone moiety linked to quinoxalin-6-yl and a piperidinyl group connected to a dihydrothieno[3,2-c]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone typically involves multiple steps. A common route might include:

  • Formation of the Thienopyridine Ring: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions, producing the thieno[3,2-c]pyridine structure.

  • Attachment of the Piperidinyl Group: : The thienopyridine intermediate is then reacted with a piperidinyl derivative, possibly via nucleophilic substitution or amide formation.

  • Methanone Introduction: : The final step involves forming the (quinoxalin-6-yl)methanone moiety. This may occur through a condensation reaction, linking the methanone group to the piperidinyl derivative.

Industrial Production Methods: Scaling up this synthesis for industrial purposes requires optimizing reaction conditions to maximize yield and minimize byproducts. This typically involves:

  • Controlled Temperature and Pressure: : Maintaining precise reaction conditions ensures consistent product quality.

  • Use of Catalysts: : Catalysts may be employed to accelerate reactions and improve efficiency.

  • Purification Techniques: : Methods like recrystallization or chromatography are used to purify the final compound.

Chemical Reactions Analysis

Types of Reactions: (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxidizing agents can modify functional groups, potentially altering the compound's activity.

  • Reduction: : Reducing agents can be used to change specific groups within the molecule, impacting its overall structure and reactivity.

  • Substitution: : Nucleophilic or electrophilic substitution reactions allow for the modification of the compound by replacing certain atoms or groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride are commonly used.

  • Substitution Conditions: : These reactions often require specific solvents and temperatures to proceed efficiently.

Major Products Formed: Depending on the reactions undertaken, products may include altered methanone derivatives, modified piperidinyl groups, or new quinoxalin-6-yl-based compounds.

Scientific Research Applications

In Chemistry: This compound is useful for studying reaction mechanisms and exploring new synthetic methodologies due to its intricate structure and reactivity.

In Biology: It can serve as a probe to investigate biological pathways, given its potential interaction with various biomolecules.

In Medicine: There is potential for this compound to be developed as a pharmaceutical agent, targeting specific molecular pathways involved in diseases.

In Industry: Its unique properties might make it useful in material science, possibly as a component in advanced materials or as a precursor for other industrial chemicals.

Mechanism of Action

Molecular Targets and Pathways: The exact mechanism by which (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone exerts its effects depends on its application. In biological systems, it may bind to specific enzymes or receptors, altering their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other thienopyridine or quinoxaline derivatives, (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone is unique in combining these distinct moieties into a single structure

List of Similar Compounds

  • Thienopyridine derivatives

  • Piperidinyl-containing compounds

  • Quinoxaline-based compounds

This blend of structural features sets this compound apart from other compounds, making it a subject of interest in various scientific disciplines.

Properties

IUPAC Name

[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-quinoxalin-6-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-21(15-1-2-18-19(13-15)23-8-7-22-18)24-9-3-17(4-10-24)25-11-5-20-16(14-25)6-12-27-20/h1-2,6-8,12-13,17H,3-5,9-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIPCQRMBMVGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC5=NC=CN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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